4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules . This compound is characterized by its unique structure, which includes a thiazole ring substituted with ethyl, methyl, and phenyl groups, and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthioamide with ethyl and methyl halides in the presence of a base, followed by oxidation to form the thiazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium perchlorate is unique due to its specific substitution pattern on the thiazole ring. The presence of ethyl, methyl, and phenyl groups, along with the perchlorate anion, imparts distinct chemical and biological properties that differentiate it from other thiazole derivatives .
Properties
CAS No. |
129481-43-2 |
---|---|
Molecular Formula |
C12H14ClNO4S |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-phenyl-1,2-thiazol-2-ium;perchlorate |
InChI |
InChI=1S/C12H14NS.ClHO4/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VZEXHVWZSBCBHT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(S[N+](=C1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.